molecular formula C16H13BrFNO2 B2499846 7-bromo-4-(4-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one CAS No. 1340760-03-3

7-bromo-4-(4-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Katalognummer B2499846
CAS-Nummer: 1340760-03-3
Molekulargewicht: 350.187
InChI-Schlüssel: NOJTXKMJKBMDBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-4-(4-fluorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one, also known as BFBO, is a synthetic compound that has been used in a variety of scientific research applications. It has been studied in the fields of organic synthesis, biochemistry, and physiology. BFBO is an important research tool, as it has unique properties that make it ideal for use in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structure Analysis

The compound has been instrumental in chemical synthesis and structure analysis. For example, it is involved in the synthesis and structure determination of 3-arylidene and 3-hetarylidene-1,2-dihydro-3H-1,4-benzodiazepin-2-ones. These compounds exhibit affinity toward central nervous system and peripheral benzodiazepine receptors, as evidenced by their radioligand analysis. The molecular and crystal structures of certain derivatives have been elucidated through techniques like X-ray diffraction structural analysis, showcasing their cis configuration (Pavlovsky et al., 2007).

Kinase Inhibitor Synthesis

The benzoxazepine core, including 7-bromobenzoxazepine, is a significant part of several kinase inhibitors. It plays a role in the scalable synthesis and process development of these inhibitors. The compound is part of a complex synthesis process involving multiple chemically rich, distinct fragments. These processes have been scaled up significantly, demonstrating the compound's utility in large-scale pharmaceutical manufacturing (Naganathan et al., 2015).

Antagonist Synthesis

The compound has been used in synthesizing orally active CCR5 antagonists. A practical method has been developed for its synthesis, demonstrating its utility in creating compounds with significant biological activity (Ikemoto et al., 2005).

Interaction with Protein-Tyrosine Kinases (PTKs)

It's also involved in the synthesis of novel 3,4-dihydro-1-benzoxepin-5(2H)-one derivatives. These derivatives act as protein-tyrosine kinase (PTK) inhibitors, showcasing their potential in targeted cancer therapies. The inhibitory activities of these compounds against PTKs highlight their potential in therapeutic applications (Li et al., 2017).

Molecular Aggregation Studies

The compound is significant in understanding molecular aggregation patterns. Its derivatives have been studied for their supramolecular structures, revealing varied patterns of supramolecular aggregation. This highlights the compound's utility in studying complex molecular interactions and in designing molecules with specific interaction patterns (Blanco et al., 2008).

Eigenschaften

IUPAC Name

7-bromo-4-[(4-fluorophenyl)methyl]-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrFNO2/c17-13-3-6-15-12(7-13)9-19(16(20)10-21-15)8-11-1-4-14(18)5-2-11/h1-7H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJTXKMJKBMDBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Br)OCC(=O)N1CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.